5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid
Description
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10(13)7-1-5-2-8-9(15-4-14-8)3-6(5)11-7/h1-3,11H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRAHWGTBUCWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358647 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106517-64-0 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with dioxole-containing reagents. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the particular target molecules. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid
- Structure : Features a fused furo[2,3-f]isoindole system with a carboxylic acid group.
- Synthesis : Derived from [3-(2-furyl)-2-propenyl]-phenylamine and maleic anhydride, forming a six-membered carbocyclic structure .
- Crystal Properties : Exhibits O–H···O hydrogen bonding and weak C–H···π interactions, stabilizing its chain-like supramolecular structure .
- Key Difference : Replaces the dioxolane ring with a furan moiety, altering electronic properties and hydrogen-bonding capacity.
5H-[1,3]dioxolo[4,5-f]isoindole-5,7(6H)-dione (CAS 4846-32-6)
- Structure : Contains a dioxolane ring fused to an isoindole-dione system.
- Properties: Molecular formula C₉H₅NO₄, LogP 0.63, PSA 64.63 Ų, and precise molecular weight 191.02185 .
- Comparison : Lacks the carboxylic acid group of the target compound but shares the dioxolane ring, highlighting the impact of functional groups on polarity and solubility.
Indole Carboxylic Acid Derivatives
1-Methyl-1H-indole-5-carboxylic Acid (CAS 186129-25-9)
7-Methoxy-1H-indole-3-carboxylic Acid (CAS 128717-77-1)
- Structure : Methoxy group at position 7 and carboxylic acid at position 3.
- Properties : Molecular weight 191.18, >97% purity .
Fluorinated and Carboxamide Derivatives
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives
- Structure : Difluoro-substituted dioxolane-isoindole derivatives.
- Application : Patented as pesticides, demonstrating the role of halogenation in enhancing biological activity .
- Comparison : Fluorination at position 2 improves pesticidal efficacy, suggesting that similar modifications on the target compound could expand its applications.
Key Findings and Insights
- Structural Impact : The dioxolane ring in the target compound increases steric complexity and polarity compared to simpler indole carboxylic acids .
- Functional Groups : Carboxamide derivatives exhibit higher thermal stability (e.g., 249–250°C) due to hydrogen-bonding networks, whereas carboxylic acids may offer different reactivity profiles .
- Synthetic Accessibility : Fluorinated and methoxy-substituted analogs are more commonly synthesized and commercially available, suggesting challenges in the target compound’s synthesis or stability .
Biological Activity
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H7NO4
- Molecular Weight : 203.17 g/mol
- Physical Form : Light yellow solid
- Purity : 95% .
Antitumor Activity
Several studies have indicated that derivatives of indole compounds exhibit notable antitumor properties. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
| Compound | GI50 (µM) | Target |
|---|---|---|
| This compound | Not explicitly tested | EGFR, CDK2 |
| Indole derivatives (e.g., 5e) | 0.95 - 1.35 | EGFR, CDK2 |
In one study, indole derivatives were evaluated for their ability to induce apoptosis in cancer cells. The most potent derivative demonstrated a GI50 value comparable to doxorubicin, a standard chemotherapeutic agent .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Kinases : Compounds similar to this indole derivative have been shown to inhibit EGFR and CDK2 effectively, leading to reduced cell proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating the expression of proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
Study on Antiproliferative Effects
A recent study investigated the antiproliferative effects of various indole derivatives on cancer cell lines including MCF-7 and A-549. The results indicated that certain derivatives exhibited potent activity with GI50 values lower than that of doxorubicin:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5e | MCF-7 | 0.80 |
| Doxorubicin | MCF-7 | 0.90 |
| 5e | A-549 | 1.00 |
| Doxorubicin | A-549 | 1.40 |
These findings suggest that the structural modifications in indoles can significantly enhance their anticancer properties .
Pharmacological Implications
The unique structural features of this compound make it a promising candidate for further development as an antitumor agent. Its potential applications extend beyond oncology into areas such as antimicrobial therapy due to its ability to interact with various biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves refluxing precursor indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) with reagents like sodium acetate in acetic acid under controlled conditions. For example, a validated procedure refluxes the mixture for 3–5 hours, followed by recrystallization from DMF/acetic acid to isolate the product . Optimization strategies include:
- Catalyst screening : Testing Brønsted/Lewis acids to enhance cyclization efficiency.
- Temperature control : Monitoring reflux temperature to minimize side reactions.
- Purification : Employing gradient recrystallization or HPLC to improve purity (>97% achievable) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry and functional groups (e.g., dioxolane protons at δ 5.8–6.2 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray diffraction : Resolves structural ambiguities in crystalline derivatives .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for research-grade material) .
Q. What biological activities are associated with indole-6-carboxylic acid derivatives in preclinical research?
Methodological Answer: Indole-6-carboxylic acid derivatives exhibit potential in:
- Anticancer studies : Screening via MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic studies : Western blotting or ELISA to identify protein targets (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (ATCC-validated), culture conditions, and positive controls.
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to identify threshold effects.
- Orthogonal validation : Combine in vitro assays with ex vivo models (e.g., organoids) to confirm activity .
Q. What computational strategies support structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, GPCRs).
- QSAR modeling : Develop regression models correlating electronic descriptors (e.g., Hammett σ) with activity data.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .
Q. What challenges arise in achieving regioselective functionalization of the indole core, and how can they be addressed?
Methodological Answer:
- Directing groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to C-5 or C-7 positions.
- Catalytic systems : Employ Pd/Cu catalysts for cross-coupling at inert positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity .
Q. How should researchers assess the stability and storage conditions of this compound?
Methodological Answer:
- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC.
- Light sensitivity : Use amber vials to prevent photolysis of the dioxolane moiety.
- Moisture control : Store under inert gas (N/Ar) with desiccants to prevent hydrolysis .
Methodological Best Practices
- Collaborative frameworks : Partner with analytical chemistry labs for NMR/HRMS validation .
- Green chemistry : Optimize solvent recycling (e.g., acetic acid recovery) to align with sustainability goals .
- Data reproducibility : Document reaction parameters (pH, stirring rate) in electronic lab notebooks for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
